- Synergisms of genome and metabolism stabilizing antitumor therapy (GMSAT) in human breast and colon cancer cell lines: a novel approach to screen for synergism, BMC Cancer, 2020, 20(1),

Cas no 957054-30-7 (Pictilisib)

Pictilisib 化学的及び物理的性質

名前と識別子

-

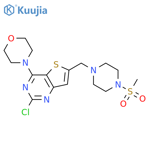

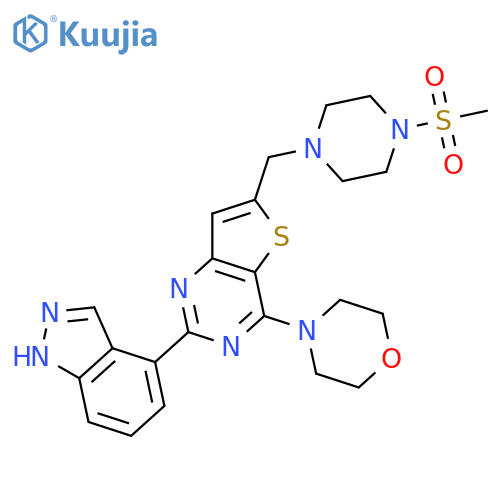

- Thieno[3,2-d]pyrimidine, 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-

- GDC-0941

- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

- GDC 0941

- GDC-0941 (RG7321,Pictilisib)

- GDC-0941bismesylate

- Pictilisib

- Pictilisib (GDC-0941)

- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine

- Pictrelisib

- GDC0941

- ICY00EMP8P

- RG7321

- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmet

- 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (ACI)

- 4-[2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- GDC 941

- GNE 0941

- CDC-0941

- Thieno(3,2-d)pyrimidine, 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)-1-piperazinyl]methyl)-4-(4-morpholinyl)-

- BCP01714

- AKOS015966503

- HMS3265I05

- HMS3744A19

- HMS3244H14

- SDCCGSBI-0654334.P001

- PICTILISIB [INN]

- HMS2043A16

- AS-19377

- NS00071518

- HMS3244H06

- LHNIIDJUOCFXAP-UHFFFAOYSA-N

- Pictilisib (USAN/INN)

- SB19941

- NCGC00187482-01

- SCHEMBL190812

- CHEMBL521851

- EX-A1536

- Q27088388

- SMR004701219

- 957054-50-1

- HMS3265I06

- PICTILISIB [USAN]

- Pictilisib [USAN:INN]

- PICTILISIB [MI]

- RG-7321

- NSC755385

- 2-(1h-Indazol-4-Yl)-6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidine

- NCGC00187482-10

- AC-32623

- DTXSID40241930

- CCG-264801

- s1065

- 4-[2-(1H-indazol-4-yl)-6-[(4-methanesulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- BRD-K52911425-001-09-8

- HMS3244H10

- 957054-30-7 (free base)

- J-513238

- GDC0941(Pictilisib)

- D10189

- 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno(3,2-d)pyrimidin-4-yl)morpholine

- HY-50094

- NSC-755385

- GDC-0941 (Pictilisib)

- 4-{6-[(4-methanesulfonylpiperazin-1-yl)methyl]-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl}-2H-indazole

- C23H27N7O3S2

- DB11663

- BDBM25028

- 2-(1H-indazol-4-yl)-6-((4-(methanesulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine

- SW202556-4

- EX-A167

- 957054-30-7

- HMS3265J06

- Pictilisib (GDC0941, RG7321, GNE0941))

- 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonyl-1-piperazinyl)methyl]-4-thieno[3,2-d]pyrimidinyl]morpholine

- CS-0081

- CHEBI:65326

- BCP9000715

- PICTILISIB [WHO-DD]

- NSC-800852

- Kinome_3719

- GTPL5682

- THIENO(3,2-D)PYRIMIDINE, 2-(1H-INDAZOL-4-YL)-6-((4-(METHYLSULFONYL)-1-PIPERAZINYL)METHYL)-4-(4-MORPHOLINYL)-

- UNII-ICY00EMP8P

- HMS3654K13

- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine

- NCGC00187482-03

- HMS3265J05

- GDC0941(Pictilisib)?

- 2-(1H-indazol-4-yl)-6-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidine

- A845396

- MFCD11616196

- MLS006010057

- NSC800852

- Pictilisib; GDC-0941

- BRD-K52911425-001-02-3

- GD9

-

- MDL: MFCD11616196

- インチ: 1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)

- InChIKey: LHNIIDJUOCFXAP-UHFFFAOYSA-N

- ほほえんだ: O=S(C)(N1CCN(CC2=CC3N=C(C4C5=C(NN=C5)C=CC=4)N=C(C=3S2)N2CCOCC2)CC1)=O

計算された属性

- せいみつぶんしりょう: 513.16200

- どういたいしつりょう: 513.162

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 35

- 回転可能化学結合数: 5

- 複雑さ: 832

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 144

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.5000

- ゆうかいてん: No data available

- ふってん: 687.7±65.0 °C at 760 mmHg

- フラッシュポイント: 369.7±34.3 °C

- 屈折率: 1.75

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(194.69 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 144.17000

- LogP: 3.17000

Pictilisib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Pictilisib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0081-50mg |

Pictilisib |

957054-30-7 | 99.80% | 50mg |

$99.0 | 2022-04-26 | |

| MedChemExpress | HY-50094-200mg |

Pictilisib |

957054-30-7 | 99.62% | 200mg |

¥4500 | 2024-05-25 | |

| Ambeed | A198456-1g |

4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine |

957054-30-7 | 98+% | 1g |

$233.0 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364498A-10mg |

GDC-0941, |

957054-30-7 | ≥98% | 10mg |

¥1437.00 | 2023-09-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1994-50mg |

Pictilisib |

957054-30-7 | 99.97% | 50mg |

¥ 1698 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1994-100mg |

Pictilisib |

957054-30-7 | 99.97% | 100mg |

¥ 2683 | 2023-09-07 | |

| BAI LING WEI Technology Co., Ltd. | 1232641-100MG |

GDC-0941, 98%, a potent inhibitor of PI3Kα/δ |

957054-30-7 | 98% | 100MG |

¥ 4315 | 2022-04-26 | |

| DC Chemicals | DC1054-100 mg |

GDC0941(Pictilisib) |

957054-30-7 | 99% | 100mg |

$400.0 | 2022-02-28 | |

| Ambeed | A198456-5mg |

4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine |

957054-30-7 | 99% | 5mg |

$40.0 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5874-10mg |

GDC-0941 |

957054-30-7 | 98% | 10mg |

¥441.00 | 2023-09-10 |

Pictilisib 合成方法

合成方法 1

合成方法 2

- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer, Journal of Medicinal Chemistry, 2008, 51(18), 5522-5532

合成方法 3

- Discovery and process development of class I PI3K and class I PI3K/mTOR inhibitors GDC-0941 and GDC-0980, ACS Symposium Series, 2016, 1240, 237-270

合成方法 4

- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107

合成方法 5

- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Pictilisib Raw materials

- 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno3,2-dpyrimidin-4-yl)morpholine

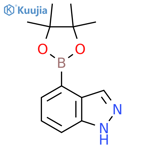

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- Methanesulfonic acid

Pictilisib Preparation Products

Pictilisib サプライヤー

Pictilisib 関連文献

-

Mingzhen Zhang,Hyunbum Jang,Ruth Nussinov Chem. Sci. 2020 11 5855

-

Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617

-

Jingyu Zhu,Peichen Pan,Youyong Li,Man Wang,Dan Li,Biyin Cao,Xinliang Mao,Tingjun Hou Mol. BioSyst. 2014 10 454

-

Peng Wu,Yongzhou Hu Med. Chem. Commun. 2012 3 1337

-

Marian C. Bryan,Peter J. Dunn,David Entwistle,Fabrice Gallou,Stefan G. Koenig,John D. Hayler,Matthew R. Hickey,Shaun Hughes,Michael E. Kopach,Gerard Moine,Paul Richardson,Frank Roschangar,Alan Steven,Franz J. Weiberth Green Chem. 2018 20 5082

Pictilisibに関する追加情報

Pictilisib(CAS No. 957054-30-7)の総合解説:作用機序、研究動向、臨床応用

Pictilisib(CAS番号 957054-30-7)は、PI3K阻害剤として知られる低分子化合物であり、がん治療を中心とした研究開発が進められています。本稿では、標的療法や個別化医療といった現代の医療トレンドに沿って、その分子構造、薬理作用、および臨床試験の最新データを詳解します。

PI3K/AKT/mTOR経路は細胞増殖や生存に関与する重要なシグナル伝達系であり、Pictilisibはこの経路のPI3Kα/δアイソフォームを特異的に阻害します。2023年の学会発表では、乳がんや卵巣がん患者における治療効果が報告され、免疫チェックポイント阻害剤との併用療法にも注目が集まっています。

近年のAI創薬技術の発展により、Pictilisibの構造最適化プロセスが加速。特にバイオマーカーに基づく患者層別化では、遺伝子変異解析(例:PIK3CA変異)との相関が臨床的有用性評価の鍵となっています。PubMed掲載論文によれば、薬物耐性メカニズムの解明に向けたin vitro試験も活発です。

製剤設計においては、バイオアベイラビリティ向上を目的としたナノ結晶化技術の適用例が特徴的。2022年に発表された動物モデル研究では、経口投与時の血中濃度持続性が改善されたと報告されています。医薬品規制(ICHガイドライン)に準拠したGLP試験データも蓄積されつつあります。

市場動向として、希少疾患治療への適応拡大が期待される中、欧州医薬品庁(EMA)のオーファンドラッグ指定取得に関する議論も進行。日本国内では先端医療Bを活用した医師主導治験の事例が増加しており、リアルワールドデータ(RWD)収集が次の課題となっています。

安全性プロファイルに関しては、第II相試験段階で確認された高血糖や皮疹などの副作用管理が課題。最新のメタ解析では、用量漸増法による有害事象軽減効果が示唆され、QOL維持策として支持療法の重要性が再認識されています。

学術的には、Pictilisibのエピジェネティック効果(ヒストン修飾への影響)に関する基礎研究が注目を集め、米国がん学会(AACR)2024年年次集会では腫瘍微小環境調節機能についての発表が予定されています。創薬化学分野では、プロドラッグ化による選択性向上を目指した派生化合物の合成研究も進展中です。

産業応用の観点からは、CDMO企業によるGMP製造プラットフォームの構築が加速し、スケールアップ工程の品質管理手法が進化。特に結晶多形制御技術は、特許戦略上も重要な知財要素として位置付けられています。

957054-30-7 (Pictilisib) 関連製品

- 957054-33-0(Pictilisib dimethanesulfonate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)